2-methoxy-4-(1H-tetrazol-1-yl)aniline
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Overview
Description
“2-methoxy-4-(1H-tetrazol-1-yl)aniline” is a chemical compound with the CAS Number: 893775-64-9. It has a molecular weight of 191.19 and its IUPAC name is 2-methoxy-4-(1H-tetraazol-1-yl)phenylamine .
Molecular Structure Analysis
The molecular formula of “2-methoxy-4-(1H-tetrazol-1-yl)aniline” is C8H9N5O .Scientific Research Applications
Pharmaceutical Applications
The tetrazole moiety in 2-methoxy-4-(1H-tetrazol-1-yl)aniline is known for its bioisosteric similarity to carboxylic acid groups, making it a valuable component in drug design . It can act as a metabolically stable substitute for carboxylic acid, which is advantageous in enhancing the pharmacokinetic profiles of pharmaceuticals. This compound has been explored for its potential use in developing new therapeutic agents with analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular, and antihyperlipidemic activities .
Explosives Engineering
The tetrazole ring is a component of some high-energy materials and explosives. 2-methoxy-4-(1H-tetrazol-1-yl)aniline, with its stable tetrazole ring, might be researched for use in the synthesis of new explosives or propellants with improved stability and performance .
Biochemistry Research
In biochemistry, dilute 1H-tetrazole solutions are used for DNA synthesis. The acidic nature of tetrazoles, due to the presence of free N-H, allows for the formation of both aliphatic and aromatic heterocyclic compounds, which could be pivotal in biochemical studies and applications .
Oncological Therapeutics
Tetrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. 2-methoxy-4-(1H-tetrazol-1-yl)aniline could be synthesized into compounds that show significant cytotoxic effects, potentially leading to the development of new anticancer drugs .
Safety and Hazards
Mechanism of Action
Target of Action
Mode of Action
Result of Action
Some tetrazole derivatives have been found to possess significant antimicrobial activity , suggesting potential biological effects of this compound.
properties
IUPAC Name |
2-methoxy-4-(tetrazol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-14-8-4-6(2-3-7(8)9)13-5-10-11-12-13/h2-5H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKUGJFJLIZVOJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=NN=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415472 |
Source
|
Record name | 2-methoxy-4-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-(1H-tetrazol-1-yl)aniline | |
CAS RN |
893775-64-9 |
Source
|
Record name | 2-methoxy-4-(1H-tetrazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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